Capryloyl Salicylic Acid

CAS No.: 78418-01-6

Cat. No.: VC1835947

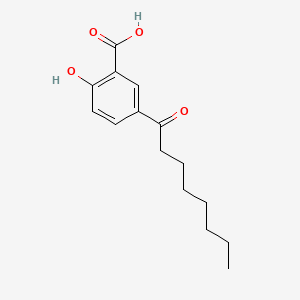

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78418-01-6 |

|---|---|

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | 2-hydroxy-5-octanoylbenzoic acid |

| Standard InChI | InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19) |

| Standard InChI Key | IXIGWKNBFPKCCD-UHFFFAOYSA-N |

| SMILES | CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O |

| Canonical SMILES | CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O |

Introduction

Chemical Identity and Characterization

Chemical Structure and Classification

The chemical structure of Capryloyl Salicylic Acid features the characteristic salicylic acid backbone with the capryloyl group attached at the 5-position of the benzene ring. This positioning creates a ketone linkage rather than an ester bond, which significantly affects the compound's properties and behavior in biological systems . The clarification of this structural arrangement has led to the reclassification of this ingredient, removing it from the salicylate family despite its relationship to salicylic acid .

Physical and Chemical Properties

Capryloyl Salicylic Acid possesses distinctive physical and chemical properties that influence its application in cosmetic formulations. The compound has a molecular weight of 264 Da and demonstrates moderate water solubility at 29.7 mg/mL . Its acidic nature is reflected by an estimated pKa value of 2.68, indicating strong acid properties that may contribute to its biological activity .

Table 1: Physical and Chemical Properties of Capryloyl Salicylic Acid

Manufacturing Process

Synthesis Methodology

Biological Activities and Applications

Dermal Penetration Characteristics

Research on the dermal penetration of Capryloyl Salicylic Acid provides important insights into its potential effectiveness in topical applications. Studies using Franz diffusion chambers with human skin samples have demonstrated that approximately 6% of Capryloyl Salicylic Acid penetrates deeper than the stratum corneum after a 16-hour contact period . This penetration rate is significantly lower than that of salicylic acid (58%) under identical conditions, suggesting different biological availability profiles for these related compounds .

Additional studies using standard stripped skin methods have shown that 17.1% of applied Capryloyl Salicylic Acid remains in the stratum corneum, compared to 9.7% for salicylic acid . These findings indicate that Capryloyl Salicylic Acid may concentrate more effectively in the outer skin layers while penetrating less deeply into tissue, potentially offering advantages for certain dermatological applications where targeted surface activity is desired .

Functional Applications in Cosmetics

In cosmetic formulations, Capryloyl Salicylic Acid primarily functions as a skin conditioning agent, helping to maintain the skin in good condition . Its specific dermal penetration profile may contribute to its effectiveness in this role, allowing the compound to exert its effects primarily at the skin surface and within the stratum corneum . The compound's acidic nature may also contribute to its functional benefits in skincare formulations, potentially influencing cellular turnover and surface properties .

Phototoxicity Studies

Given the potential for certain cosmetic ingredients to cause adverse reactions when exposed to ultraviolet radiation, phototoxicity studies have been conducted on Capryloyl Salicylic Acid. In vitro testing using the 3T3 Neutral Red Uptake (NRU) phototoxicity test yielded Photo-irritation factors (PIF) ranging from 1.7 to 4 across multiple experiments . As these values fall below the threshold of 5 established in the OECD guideline evaluation criteria, Capryloyl Salicylic Acid was classified as non-phototoxic in this test system .

Regulatory Status and Market Applications

Regulatory Classification

Capryloyl Salicylic Acid is subject to cosmetic ingredient regulations, particularly within European frameworks . It is classified primarily as a skin conditioning agent in regulatory contexts, though its specific regulatory requirements may vary between different jurisdictions . The compound's origin is listed as synthetic/plant, though technological advancements may have enabled additional manufacturing options based on substances of different origins .

Current Market Applications

As a cosmetic ingredient, Capryloyl Salicylic Acid functions primarily as a skin conditioning agent, helping to maintain skin in good condition . Its specific penetration characteristics, concentrating in the stratum corneum with limited deep tissue penetration, may contribute to its effectiveness in targeted skincare applications . The compound represents an important innovation in cosmetic chemistry, providing formulators with options beyond traditional salicylic acid for addressing specific skincare concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume